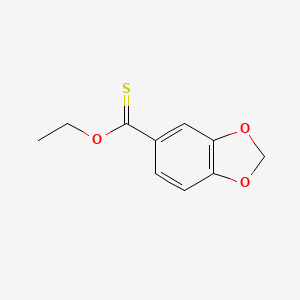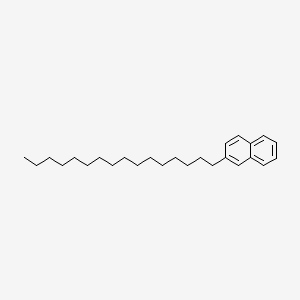
2-Hexadecylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexadecylnaphthalene is an organic compound with the molecular formula C26H40. It is a derivative of naphthalene, where a hexadecyl group is attached to the second carbon of the naphthalene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexadecylnaphthalene typically involves the alkylation of naphthalene with hexadecyl halides under Friedel-Crafts alkylation conditions. This reaction is usually catalyzed by Lewis acids such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The reaction proceeds as follows: [ \text{C10H8} + \text{C16H33Cl} \xrightarrow{\text{AlCl3}} \text{C26H40} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Hexadecylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield hexadecyl-substituted naphthalenes.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperatures and pressures.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Hexadecyl-substituted naphthalenes.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mecanismo De Acción
The mechanism of action of 2-Hexadecylnaphthalene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with cell membranes, altering their fluidity and permeability. This can lead to changes in cellular functions and signaling pathways. Additionally, it may inhibit or activate specific enzymes, leading to various biochemical effects .
Comparación Con Compuestos Similares
2-Hexadecylnaphthalene can be compared with other similar compounds, such as:
1-Hexadecylnaphthalene: Similar structure but with the hexadecyl group attached to the first carbon of the naphthalene ring.
2-Octadecylnaphthalene: Similar structure but with an octadecyl group instead of a hexadecyl group.
2-Hexadecylbenzene: Similar structure but with a benzene ring instead of a naphthalene ring.
Uniqueness: this compound is unique due to its specific substitution pattern and the length of the alkyl chain, which imparts distinct physical and chemical properties compared to its analogs .
Propiedades
Número CAS |
2657-43-4 |
|---|---|
Fórmula molecular |
C26H40 |
Peso molecular |
352.6 g/mol |
Nombre IUPAC |
2-hexadecylnaphthalene |
InChI |
InChI=1S/C26H40/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-24-21-22-25-19-16-17-20-26(25)23-24/h16-17,19-23H,2-15,18H2,1H3 |
Clave InChI |
CGYPQNMWMIAYLF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC1=CC2=CC=CC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


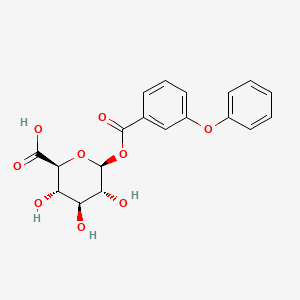

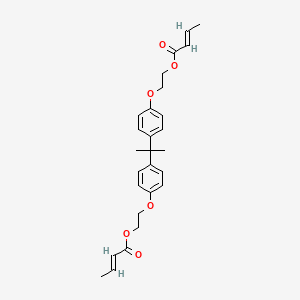
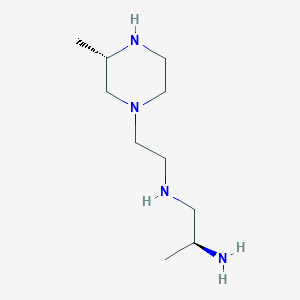
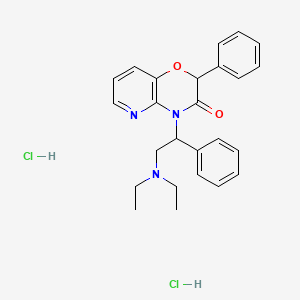
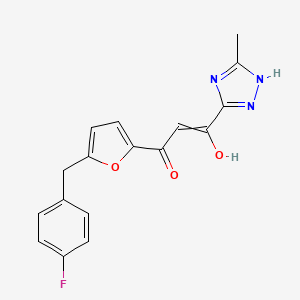
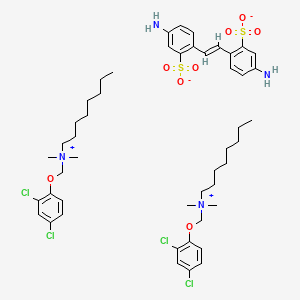

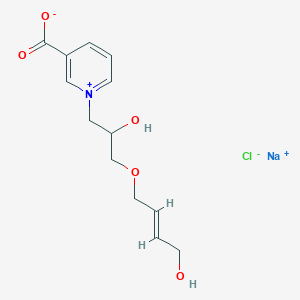
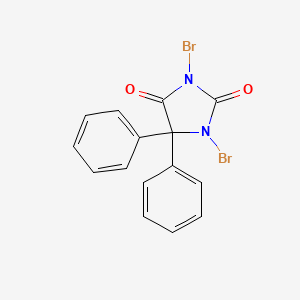


![1-[(Hydroxymethyl)amino]propan-2-OL](/img/structure/B15181650.png)
